molecular formula C13H13N3O4S B2479524 methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate CAS No. 1448027-28-8

methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate

Cat. No. B2479524
CAS RN: 1448027-28-8
M. Wt: 307.32
InChI Key: OGQHUXZPVIUIJA-UHFFFAOYSA-N
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Description

The compound “methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate” is a complex organic molecule that contains several functional groups, including a pyrazolo[5,1-b][1,3]oxazine ring, a thiophene ring, and carboxylate groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[5,1-b][1,3]oxazine ring fused to a thiophene ring. The carboxylate group would be attached to the thiophene ring, and the carboxamido group would be attached to the pyrazolo[5,1-b][1,3]oxazine ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the carboxylate or carboxamido groups, or at the aromatic rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and aromatic rings. For example, the presence of the carboxylate group would likely make the compound acidic, and the aromatic rings would contribute to its stability and possibly its reactivity .

Scientific Research Applications

Antimicrobial Properties

The pyrrolopyrazine scaffold, to which this compound belongs, has been associated with antimicrobial activity . Researchers have investigated its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. By understanding its mechanism of action and optimizing its structure, scientists can develop novel antimicrobial drugs.

Kinase Inhibition

Certain pyrrolopyrazine derivatives, including those with a 5H-pyrrolo[2,3-b]pyrazine core, exhibit kinase inhibitory activity . Kinases play essential roles in cell signaling, making them attractive targets for drug development. Investigating this compound’s kinase inhibition profile could lead to novel kinase inhibitors.

Natural Product Isolation

Pyrrolopyrazine derivatives have been isolated from various sources, including plants, microbes, soil, and marine life . Researchers can explore natural product databases to identify additional compounds related to this scaffold.

Structure-Activity Relationship (SAR) Studies

Despite the compound’s importance, limited SAR research exists. Investigating how specific structural modifications affect its biological activities will guide medicinal chemistry efforts. Researchers can explore SAR by synthesizing analogs and assessing their properties.

Mechanism of Action

The mechanism of action of this compound is not known, as it is a novel or less-studied substance .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken .

Future Directions

The future research directions for this compound could involve studying its synthesis, reactions, and potential applications. It could also be interesting to study its physical and chemical properties in more detail .

properties

IUPAC Name

methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-19-13(18)8-3-6-21-12(8)14-11(17)9-7-10-16(15-9)4-2-5-20-10/h3,6-7H,2,4-5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQHUXZPVIUIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=NN3CCCOC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate

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